molecular formula C8H10N2O4 B11717178 Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate

Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate

Cat. No.: B11717178
M. Wt: 198.18 g/mol
InChI Key: XKYWQWXYLFXGSE-UHFFFAOYSA-N
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Description

Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate is a chemical compound with the molecular formula C8H10N2O4 and a molecular weight of 198.18 g/mol. It is a useful research chemical and is known for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate typically involves the esterification of 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)propanoate
  • 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoic acid methyl ester

Uniqueness

Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes.

Biological Activity

Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate is a pyrimidine derivative characterized by its unique structural features, including two hydroxyl groups on the pyrimidine ring and a propanoate moiety. This compound has garnered attention for its potential biological activities, which are essential in various pharmaceutical applications.

Structural Characteristics

  • Molecular Formula : C_10H_12N_2O_4
  • Molecular Weight : Approximately 198.18 g/mol

The presence of hydroxyl groups enhances the compound's solubility and reactivity, making it a candidate for further biological investigations. The structure allows for potential interactions with biological targets, contributing to its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Compounds with similar hydroxyl substitutions have demonstrated significant antioxidant properties, which may protect cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, indicating potential as an antimicrobial agent.
  • Enzyme Inhibition : Interaction studies reveal that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

The mechanism of action for this compound involves several pathways:

  • Binding to Enzymes : The compound may inhibit or activate enzyme activity through direct binding.
  • Receptor Interaction : It may modulate receptor signaling pathways, affecting various physiological responses.
  • Cellular Pathway Alteration : The compound could influence cellular processes such as apoptosis and cell proliferation.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaUnique Features
Methyl 2-(4,6-Dihydroxy-5-methylpyrimidinyl)propanoateC_11H_14N_2O_4Contains a methyl group at position 5
Methyl 2-(4,6-Dichloropyrimidin-5-yl)propanoateC_10H_8Cl_2N_2O_2Chlorinated at positions 4 and 6
2-Amino-4,6-dihydroxy-5-methylpyrimidineC_7H_8N_4O_3Lacks the propanoate group; amino substitution

Case Studies and Research Findings

  • Antioxidant Studies : A study published in Molecules highlighted the antioxidant properties of similar compounds. It was found that derivatives with hydroxyl groups significantly reduced oxidative stress markers in vitro .
  • Antimicrobial Evaluation : Research conducted on related pyrimidine derivatives indicated that compounds with similar structures demonstrated effective antimicrobial activity against Staphylococcus aureus and Escherichia coli .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that methyl pyrimidine derivatives could inhibit dihydrofolate reductase (DHFR), an important enzyme in folate metabolism .

Properties

IUPAC Name

methyl 2-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-4(8(13)14-2)5-6(11)9-3-10-7(5)12/h3-4H,1-2H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYWQWXYLFXGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CNC1=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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